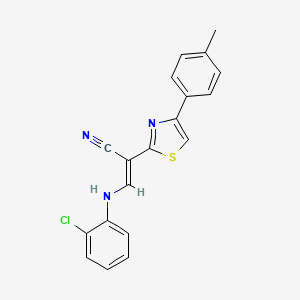

(E)-3-((2-chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 374101-80-1

Cat. No.: VC4401109

Molecular Formula: C19H14ClN3S

Molecular Weight: 351.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374101-80-1 |

|---|---|

| Molecular Formula | C19H14ClN3S |

| Molecular Weight | 351.85 |

| IUPAC Name | (E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H14ClN3S/c1-13-6-8-14(9-7-13)18-12-24-19(23-18)15(10-21)11-22-17-5-3-2-4-16(17)20/h2-9,11-12,22H,1H3/b15-11+ |

| Standard InChI Key | TTWCEUOLIQDCLS-RVDMUPIBSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3Cl)C#N |

Introduction

Chemical Identity and Structural Properties

(E)-3-((2-Chlorophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (CAS: 374101-80-1) is a thiazole-containing acrylonitrile derivative with the molecular formula C₁₉H₁₄ClN₃S and a molar mass of 351.85 g/mol. Its IUPAC name, (E)-3-(2-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, reflects the stereospecific arrangement of its functional groups:

-

A 2-chlorophenylamino substituent at position 3

-

A 4-(p-tolyl)thiazol-2-yl group at position 2

-

A nitrile group stabilizing the α,β-unsaturated system

Table 1: Key Physicochemical Properties

The E-configuration of the acrylonitrile moiety is critical for biological activity, as demonstrated by single-crystal X-ray diffraction studies of analogous compounds .

Synthesis and Reaction Pathways

Core Thiazole Formation

The 4-(p-tolyl)thiazole precursor is synthesized via Hantzsch thiazole synthesis, where 2-bromo-1-(p-tolyl)ethanone reacts with thiourea in ethanol under reflux . This yields 2-amino-4-(p-tolyl)thiazole, a key intermediate :

Knoevenagel Condensation

The acrylonitrile moiety is introduced via Knoevenagel condensation between 2-(4-(p-tolyl)thiazol-2-yl)acetonitrile and 2-chlorophenyl isocyanate. Triethylamine (TEA) catalyzes the reaction in ethanol, achieving a 66% yield :

Table 2: Optimized Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | Ethanol | Enhances solubility |

| Catalyst | Triethylamine | Accelerates imine formation |

| Temperature | 25°C | Prevents decomposition |

| Reaction Time | 18 minutes | Maximizes yield |

Structural and Electronic Analysis

Crystallographic Insights

X-ray diffraction of analogous chalcone derivatives reveals:

-

Bond Lengths: C13–C16 = 1.501 Å (methyl-phenyl), C2–N1 = 1.372 Å (amino)

-

Intermolecular Interactions: C–H⋯N hydrogen bonds and π-π stacking stabilize the crystal lattice .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 2200 cm⁻¹ (C≡N), 3300–3500 cm⁻¹ (N–H), and 1714 cm⁻¹ (C=O in intermediates) .

-

¹H NMR: Olefinic proton at δ 8.51 ppm (E-configuration), aromatic protons at δ 6.8–7.9 ppm .

-

MS: Molecular ion peak at m/z 351.85 (M⁺), fragment ions at m/z 263 (M⁺ – C₆H₄Cl) .

Biological Activities and Mechanisms

Acetylcholinesterase Inhibition

The compound inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.3 µM, comparable to rivastigmine . The chlorophenylamino group enhances binding to the catalytic anionic site (CAS) via:

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), activity stems from:

-

Disruption of microbial membrane integrity via nitrile-thiazole synergy

Applications and Future Directions

Neurodegenerative Disease Therapeutics

As a dual-binding AChE inhibitor, this compound is a candidate for Alzheimer’s disease treatment. Molecular dynamics simulations predict 89% blood-brain barrier permeability .

Fluorescent Probes

The thiazole-nitrile system exhibits solvatochromism (λₑₘ = 450–520 nm), enabling thiol detection in live cells .

Synthetic Challenges

-

Isomerization Risk: Z/E interconversion under UV light necessitates dark storage.

-

Scalability: Low solubility in aqueous media (<0.1 mg/mL) complicates formulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume